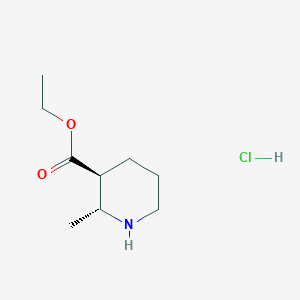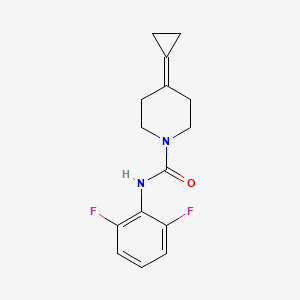
4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide” is a chemical compound with a molecular weight of 232.32 . It is also known as Desbutylbupivacaine . It is related to Bupivacaine, a medication used to decrease feeling in a specific area .
Synthesis Analysis
Piperidine derivatives are synthesized based on a 4-(2-aminoethyl)piperidine core . The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1H-, 13C- and 19F-nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1H-, 13C- and 19F-nuclear magnetic resonance (NMR) .Applications De Recherche Scientifique
PET Imaging of Serotonin 1A Receptors
"18F-Mefway PET Imaging of Serotonin 1A Receptors in Humans: A Comparison with 18F-FCWAY" explores the use of a related compound, 18F-Mefway, for quantifying serotonin 1A receptors in human subjects through positron emission tomography (PET). This study demonstrates the potential of such compounds in neuroscience and diagnostic imaging (Choi et al., 2015).
Microglia Imaging
In "PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R)," a derivative compound [11C]CPPC is used for noninvasive imaging of microglia and neuroinflammation in various neuropsychiatric disorders. This demonstrates the application in understanding and diagnosing central nervous system diseases and malignancies (Horti et al., 2019).
Antimicrobial Synthesis
A study titled "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency," discusses the development of antimicrobial agents, indicating the role of such compounds in pharmaceutical research (Miyamoto et al., 1990).
Gastric Antisecretory Agents
The paper "4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents" explores the development of compounds for treating peptic ulcer disease. This showcases the medicinal chemistry aspect of these compounds (Scott et al., 1983).
Antibacterial Evaluation
In "One-pot, three-component synthesis and in vitro antibacterial evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives," the focus is on synthesizing and evaluating the antibacterial activity of related compounds, showing their potential in drug discovery and bacterial infection treatment (Pouramiri et al., 2017).
Topoisomerase II Inhibitory Activity
"Mammalian topoisomerase II inhibitory activity of 1-cyclopropyl-6,8- difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarb oxylic acid and related derivatives" indicates the potential of these compounds in cancer research, particularly in understanding their interaction with topoisomerase II (Wentland et al., 1993).
Anticonvulsant Enaminones
The study "Hydrogen bonding in three anticonvulsant enaminones" delves into the structural aspects of related compounds, highlighting their relevance in the development of treatments for epilepsy (Kubicki et al., 2000).
Mécanisme D'action
Orientations Futures
The future directions in the research of “4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand their safety and hazards, and potential applications in the pharmaceutical industry .
Propriétés
IUPAC Name |
4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c16-12-2-1-3-13(17)14(12)18-15(20)19-8-6-11(7-9-19)10-4-5-10/h1-3H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMWCASLHSQNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2721413.png)
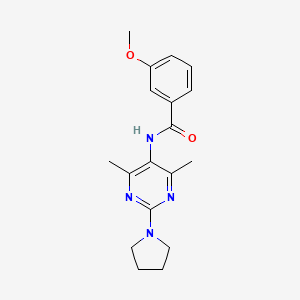

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2721417.png)

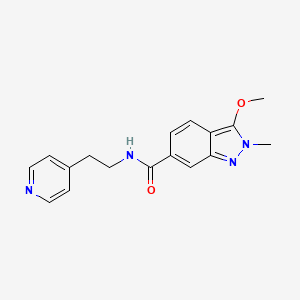
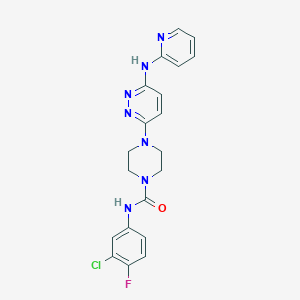



![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2721430.png)
